molecular formula C24H40N8O11S2 B12103655 2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid

2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid

Cat. No.: B12103655
M. Wt: 680.8 g/mol
InChI Key: FLJZYJMUWOPMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-PEN-ARG-GLY-ASP-CYS-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The disulfide bridge between the penicillamine (Pen) and cysteine (Cys) residues is formed through oxidation reactions . Common oxidation methods include air oxidation, DMSO oxidation, and hydrogen peroxide oxidation .

Industrial Production Methods

Industrial production of AC-PEN-ARG-GLY-ASP-CYS-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

AC-PEN-ARG-GLY-ASP-CYS-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Air, DMSO, hydrogen peroxide.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions include the oxidized cyclic peptide with disulfide bridges and various modified peptides with altered functional groups.

Properties

Molecular Formula

C24H40N8O11S2

Molecular Weight

680.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[(2-acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid

InChI

InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4)

InChI Key

FLJZYJMUWOPMQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O

Origin of Product

United States

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